molecular formula C28H30N2O5 B2604634 Boc-D-Asn(Trt)-OH CAS No. 132388-68-2; 210529-01-4

Boc-D-Asn(Trt)-OH

货号: B2604634
CAS 编号: 132388-68-2; 210529-01-4
分子量: 474.557
InChI 键: PYGOCFDOBSXROC-HSZRJFAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-D-Asn(Trt)-OH is a useful research compound. Its molecular formula is C28H30N2O5 and its molecular weight is 474.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Peptide Synthesis

Boc-D-Asn(Trt)-OH is primarily used in solid-phase peptide synthesis (SPPS). The Boc group facilitates easy removal under acidic conditions, while the Trt group can be cleaved under mild conditions, making it suitable for synthesizing peptides with complex structures.

  • Case Study : In a study on cyclodepsipeptide synthesis, this compound was successfully coupled with other amino acids using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activation to yield high-purity dipeptides. The reaction conditions were optimized to achieve yields exceeding 90% .

Ionic Liquids in Peptide Synthesis

Recent research has explored the use of Boc-protected amino acids, including this compound, in the formation of amino acid ionic liquids (AAILs). These ionic liquids serve as solvents and reactants in peptide synthesis.

  • Findings : The incorporation of this compound into ionic liquids demonstrated enhanced reactivity and selectivity in coupling reactions. The study highlighted that these ionic liquids could be recycled multiple times without significant loss of activity, showcasing their potential for sustainable peptide synthesis .

Bioactive Compound Design

This compound has been utilized in the design of bioactive compounds, particularly in creating heterochiral protein-protein interactions. The ability to incorporate D-amino acids like D-asparagine into peptides allows for increased stability and resistance to proteolytic degradation.

  • Example : Designer D-protein binders were synthesized using this compound and exhibited high potency in inhibiting specific protein interactions involved in signaling pathways. These compounds demonstrated remarkable thermal stability, making them suitable for therapeutic applications .

Comparative Data Table

Application AreaMethodologyYield/Outcome
Peptide Synthesis EDC activation with this compound>90% yield of dipeptides
Ionic Liquids Use in AAILs for SPPSHigh reactivity; recyclable
Bioactive Compound Design Heterochiral interactionsHigh potency; thermal stability

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-Asn(Trt)-OH, and how can its purity be validated?

  • Methodological Answer : this compound is typically synthesized via sequential protection of the amino and side-chain functional groups. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the trityl (Trt) group shields the asparagine side chain. Solid-phase peptide synthesis (SPPS) is commonly employed, with coupling agents like HBTU or DIC facilitating amide bond formation.
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 220 nm) is used to assess purity. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity by verifying proton environments (e.g., Trt aromatic protons at ~7.2 ppm and Boc tert-butyl protons at ~1.4 ppm). Mass spectrometry (MS) ensures correct molecular weight (MW: 374.4 g/mol) .

Q. What analytical techniques are recommended for characterizing this compound, and how do they ensure structural integrity?

  • Analytical Workflow :

  • HPLC : Quantifies purity (>95% is typical for research-grade material) and detects impurities.
  • NMR : 1H and 13C NMR spectra confirm stereochemistry (D-configuration) and absence of racemization.
  • MS : Electrospray ionization (ESI-MS) validates molecular ion peaks.
    • Critical Considerations : Cross-validation using multiple techniques minimizes false positives. For example, HPLC retention time alone cannot distinguish diastereomers, necessitating chiral columns or NMR .

Q. Why are the Boc and Trt protecting groups selected for asparagine derivatives in peptide synthesis?

  • Boc Group : Provides orthogonal protection under acidic conditions (e.g., TFA cleavage), compatible with SPPS.
  • Trt Group : Stabilizes the asparagine side chain during synthesis, preventing β-elimination or side reactions. It is selectively removed under mild acidic conditions (e.g., 1% TFA in DCM) without disrupting the Boc group.
  • Trade-offs : Trt’s bulkiness may reduce coupling efficiency in sterically hindered sequences, requiring optimization of reaction time or temperature .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis to minimize racemization?

  • Optimization Strategies :

  • Coupling Agents : Use DIC/Oxyma Pure or HATU instead of HOBt/DIC to enhance activation.
  • Temperature : Perform couplings at 0–4°C to reduce racemization.
  • Solvent : Low-dielectric solvents like DMF or NMP improve reagent solubility.
    • Monitoring Racemization : Marfey’s reagent derivatization followed by HPLC analysis quantifies D/L isomer ratios. Racemization >5% necessitates protocol adjustment .

Q. What strategies are effective in resolving discrepancies in reported solubility data for this compound across different studies?

  • Root Cause Analysis : Contradictions often arise from variations in solvent polarity, temperature, or residual protecting groups. For example, incomplete Trt removal increases hydrophobicity.
  • Experimental Design :

Standardize solvent systems (e.g., DMSO for stock solutions).

Use dynamic light scattering (DLS) to detect aggregation.

Compare solubility in aqueous buffers (pH 4–8) to assess ionization effects.

  • Data Reconciliation : Cross-reference with studies using identical analytical conditions and lot-specific certificates of analysis (CoA) .

Q. How does the steric bulk of the Trt group influence the conformational dynamics of peptides containing this compound?

  • Impact on Conformation : The Trt group restricts side-chain rotation, stabilizing β-turn or helical motifs in model peptides. This is verified via circular dichroism (CD) spectroscopy or molecular dynamics (MD) simulations.
  • Methodological Considerations :

  • CD Spectroscopy : Monitor changes in ellipticity at 208 nm (α-helix) or 215 nm (β-sheet).
  • MD Simulations : Use force fields (e.g., AMBER) to model Trt’s steric effects on peptide folding.
    • Applications : Designing constrained peptides for receptor-binding studies .

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Storage Conditions :

  • Temperature : –20°C in airtight, desiccated containers to prevent hydrolysis.
  • Solvent : Avoid aqueous solutions; lyophilize and store as a powder.
    • Stability Monitoring : Periodic HPLC reanalysis (every 6–12 months) detects degradation products. Trt group hydrolysis manifests as a new peak at ~250 Da (loss of trityl fragment) .

Q. Data Reliability and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Troubleshooting Workflow :

Verify instrument calibration (e.g., NMR referencing to TMS).

Compare data with primary literature from authoritative journals (e.g., Journal of Organic Chemistry).

Replicate experiments using vendor-provided reference standards.

  • Case Study : Discrepancies in melting points may stem from polymorphic forms. X-ray diffraction (XRD) can identify crystalline vs. amorphous states .

Q. What ethical and documentation standards apply when publishing synthetic protocols involving this compound?

  • Ethical Guidelines :

  • Reproducibility : Disclose lot numbers, purity, and vendor details.
  • Data Sharing : Deposit spectral data (NMR, MS) in repositories like PubChem or Zenodo.
    • Documentation : Follow journal-specific guidelines (e.g., ACS Style Guide) for experimental details, including solvent grades and reaction times. Omit vendor catalogs to avoid commercial bias .

Q. Tables for Comparative Analysis

Analytical Technique Parameter Measured Typical Results for this compound References
HPLCPurity (%)≥95% (UV detection at 220 nm)
1H NMRTrt aromatic protonsδ 7.2–7.4 ppm (m, 15H)
ESI-MSMolecular ion ([M+H]+)m/z 375.4 (calculated: 374.4 g/mol)

属性

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGOCFDOBSXROC-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。